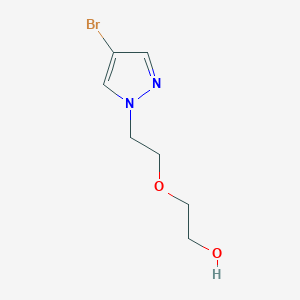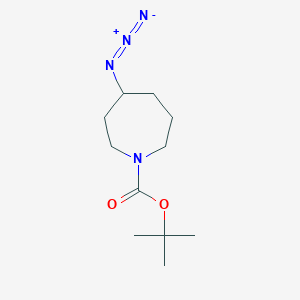
4-Methyl-2-(2-phenylethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(2-phenylethyl)pentanoic acid is a chemical compound with the CAS Number: 858491-87-9 . It has a molecular weight of 220.31 . The IUPAC name for this compound is 4-methyl-2-(2-phenylethyl)pentanoic acid . The InChI code for this compound is 1S/C14H20O2/c1-11(2)10-13(14(15)16)9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,16) .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(2-phenylethyl)pentanoic acid can be represented by the InChI code: 1S/C14H20O2/c1-11(2)10-13(14(15)16)9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,16) . This indicates that the compound has a carbon backbone with a methyl group and a phenylethyl group attached to it.
Physical And Chemical Properties Analysis
4-Methyl-2-(2-phenylethyl)pentanoic acid is a liquid at room temperature . Unfortunately, I could not find more specific information on the physical and chemical properties of 4-Methyl-2-(2-phenylethyl)pentanoic acid from the web search results.
Wissenschaftliche Forschungsanwendungen
Advanced Liquid Crystal Materials
Researchers Henderson and Imrie (2011) studied methylene-linked liquid crystal dimers, focusing on their transitional properties and the identification of a twist-bend nematic phase. Although not directly related to "4-Methyl-2-(2-phenylethyl)pentanoic acid," this research highlights the significance of structural variations in organic compounds for developing advanced materials with unique liquid crystalline phases, suggesting potential areas for further exploration of similar compounds in materials science (Henderson & Imrie, 2011).
Neurodegenerative and Psychiatric Disease Management
A study by Ramos-Hryb et al. (2017) discussed the therapeutic potential of ursolic acid for managing neurodegenerative and psychiatric diseases, emphasizing its protective effects against oxidative damage and inflammation. While focusing on a different compound, this research underscores the broader relevance of chemical compounds in developing treatments for brain-related disorders, hinting at the possible pharmacological applications of "4-Methyl-2-(2-phenylethyl)pentanoic acid" in similar contexts (Ramos-Hryb et al., 2017).
Plant Stress Hormones and Derivatives
Research on jasmonic acid and its derivatives, as reviewed by Ghasemi Pirbalouti, Sajjadi, and Parang (2014), provides insight into the use of small molecules, including plant stress hormones, in medicinal chemistry. This review offers a perspective on the synthesis, biological activities, and potential as drugs or prodrugs of jasmonic acid derivatives, suggesting a potential avenue for the exploration of "4-Methyl-2-(2-phenylethyl)pentanoic acid" in agricultural or pharmacological applications (Ghasemi Pirbalouti et al., 2014).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the utility of structurally specific compounds in detecting various analytes, including metal ions and neutral molecules. Research by Roy (2021) exemplifies the application potential of specific organic frameworks for creating sensitive and selective sensors, providing a model for investigating "4-Methyl-2-(2-phenylethyl)pentanoic acid" in the design of new chemosensors (Roy, 2021).
Safety and Hazards
The safety information available indicates that 4-Methyl-2-(2-phenylethyl)pentanoic acid may cause skin and eye irritation . The compound has been assigned the hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-methyl-2-(2-phenylethyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)10-13(14(15)16)9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCWJXSPNYCXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-phenylethyl)pentanoic acid | |
CAS RN |
858491-87-9 |
Source


|
| Record name | 4-methyl-2-(2-phenylethyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2443852.png)

![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)
![(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide](/img/structure/B2443856.png)



![4-((1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2443862.png)
![8-((4-(Tert-butyl)phenyl)sulfonyl)-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2443863.png)
